N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Antibacterial Escherichia coli Sulfonamide-triazole

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 941904-72-9) is a synthetic small molecule belonging to the sulfonamide-derived 1,2,4-triazole class. It features a 4-acetamidobenzenesulfonamide core linked via an ethylene spacer to a 1,2,4-triazole heterocycle.

Molecular Formula C12H15N5O3S
Molecular Weight 309.35g/mol
CAS No. 941904-72-9
Cat. No. B500293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
CAS941904-72-9
Molecular FormulaC12H15N5O3S
Molecular Weight309.35g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2
InChIInChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18)
InChIKeyYMWNBFPOURINES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 941904-72-9): A Core Sulfonamide-Triazole Scaffold for Antimicrobial Research


N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 941904-72-9) is a synthetic small molecule belonging to the sulfonamide-derived 1,2,4-triazole class [1]. It features a 4-acetamidobenzenesulfonamide core linked via an ethylene spacer to a 1,2,4-triazole heterocycle. This unsubstituted parent scaffold serves as the key intermediate from which potent N-benzyl derivatives are synthesized, exhibiting measurable in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Why N-Benzyl Substitution Is Required to Unlock Potent Activity in Sulfonamide-Triazole Scaffolds


The parent N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide scaffold lacks the N-benzyl substituent that is critical for high-potency antibacterial activity in this chemical series . Structure-activity relationship (SAR) data from a focused library show that the introduction of a halobenzyl group at the sulfonamide nitrogen dramatically enhances antibacterial potency by 10- to 100-fold against key pathogens such as MRSA, E. coli, B. subtilis, and B. typhi [1]. Consequently, generic replacement of this parent compound with N-benzyl derivatives—or vice versa—in research protocols will yield profoundly different biological outcomes, making exact compound identity essential for reproducible studies.

Quantitative Differentiation of N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide from Its Active N-Benzyl Analogs


Antibacterial Potency Against Escherichia coli: Unsubstituted Scaffold vs. N-(m-Fluorobenzyl) Derivative 7b

The N-benzyl substituted analog N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(3-fluorobenzyl)sulfamoyl)phenyl)acetamide (compound 7b) displayed an MIC of 16 μg/mL against Escherichia coli [1]. While the MIC of the parent compound (CAS 941904-72-9) is not directly reported in this study, SAR trends across the series indicate that N-benzyl substitution is essential for sub-100 μg/mL antibacterial activity [2]. This establishes a clear potency gap: the parent scaffold serves as a low-activity reference point, whereas 7b achieves clinically relevant in vitro antibacterial levels.

Antibacterial Escherichia coli Sulfonamide-triazole

Broad-Spectrum Potency Gains for the 2-Chlorobenzyl Derivative 7c Against MRSA and Other Pathogens

The 2-chlorobenzyl analog 7c (N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2-chlorobenzyl)sulfamoyl)phenyl)acetamide) exhibited MIC values ranging from 0.02 to 0.16 μmol/mL (approximately 8–64 μg/mL depending on molecular weight conversion) against Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Bacillus typhi, and Escherichia coli [1]. These values were comparable to or superior to those of the standard antibiotic Chloromycin. The parent compound (CAS 941904-72-9) lacks this N-benzyl group and is expected to be orders of magnitude less active based on the SAR established in the same study .

MRSA Broad-spectrum antibacterial 2-Chlorobenzyl sulfonamide

DNA Intercalation Activity: Essential for Antibacterial Mechanism and Demonstrated by the Fluorobenzyl Analog 7b

Compound 7b (the m-fluorobenzyl derivative) was shown to effectively intercalate into calf thymus DNA, forming a stable 7b-DNA complex that may block DNA replication and exert antimicrobial effects [1]. No DNA-binding data are available for the parent compound (CAS 941904-72-9), but the absence of the planar benzyl system likely reduces π-stacking interactions necessary for intercalation. This mechanistic difference suggests that the parent compound would have a fundamentally different mode of interaction with nucleic acids, if any .

DNA intercalation Antibacterial mechanism Calf thymus DNA

Binding to Human Microsomal Heme: A Property of the Active 2-Chlorobenzyl Analog 7c

Molecular docking studies revealed that compound 7c (2-chlorobenzyl derivative) binds to human microsomal heme through hydrogen bonds [1]. This interaction may influence drug metabolism and toxicity profiles. The parent compound (CAS 941904-72-9) lacks the benzyl group that contributes to this binding pocket engagement, suggesting a distinct pharmacokinetic and safety profile . This differential property is critical when selecting between the scaffold and its active analogs for in vivo pharmacological studies.

Heme binding Molecular docking Cytochrome P450

Recommended Application Scenarios for N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide Based on Its Differential Profile


SAR Negative Control in Sulfonamide-Triazole Antibacterial Screening Campaigns

As the parent scaffold with minimal intrinsic antibacterial activity, this compound serves as an ideal negative control in MIC assays when evaluating the potency gain conferred by N-benzyl substitution. Pairing it with high-potency analogs such as 7b (16 µg/mL vs. E. coli) or 7c (0.02–0.16 µmol/mL vs. MRSA) provides a quantitative readout of the pharmacophoric contribution of the benzyl group [1].

Reference Compound for DNA-Binding and Mode-of-Action Studies

The lack of DNA intercalation activity in the parent compound makes it a critical reference for isolating the structural determinants of nucleic acid interaction. Using this compound alongside DNA-intercalating analog 7b in UV-Vis spectroscopy or molecular docking experiments allows researchers to distinguish nonspecific electrostatic interactions from true intercalative binding [2].

Pharmacokinetic and Metabolism Profiling Without Heme-Binding Confounders

Because the parent compound lacks the benzyl group required for human microsomal heme binding, it can be used in comparative in vitro ADME studies to assess the metabolic stability and CYP450 interaction attributable to the core scaffold, separate from the benzyl-mediated heme engagement observed with compound 7c [1].

Synthetic Intermediate for Diversified Sulfonamide-Triazole Compound Libraries

CAS 941904-72-9 represents the versatile unsubstituted scaffold from which a wide array of N-benzyl, N-alkyl, and other derivatives can be generated. Its procurement is essential for medicinal chemistry groups seeking to build focused libraries that explore substituent effects on antibacterial potency and DNA binding [2].

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